[4-(prop-2-yn-1-yloxy)phenyl]methanol
Description
Historical Context of Propargyl Ethers and Benzyl (B1604629) Alcohols in Organic Synthesis
The historical significance of propargyl ethers and benzyl alcohols in organic synthesis provides a crucial backdrop for understanding the contemporary utility of [4-(prop-2-yn-1-yloxy)phenyl]methanol. Both functional groups have a long-standing history as valuable intermediates and protecting groups.
Propargyl Ethers: The propargyl group, with its terminal alkyne, has been a staple in organic synthesis for decades. Initially, its primary role was as a protecting group for alcohols and phenols. The propargyl ether is stable under a variety of reaction conditions, yet can be cleaved when necessary. Beyond protection, the synthetic utility of the propargyl group expanded with the development of various carbon-carbon bond-forming reactions. The terminal alkyne is a versatile handle for transformations such as Sonogashira, A3, and Glaser couplings, allowing for the construction of complex molecular architectures. The advent of "click chemistry" in the early 2000s, particularly the CuAAC reaction, dramatically elevated the importance of terminal alkynes, and by extension, propargyl ethers. This reaction's high efficiency, selectivity, and tolerance of a wide range of functional groups have made the propargyl group an invaluable tool for bioconjugation, materials science, and drug discovery.
Benzyl Alcohols: Benzyl alcohols, and the related benzyl ethers, have an even longer history in organic synthesis. The benzyl group has been extensively used as a protecting group for alcohols, carboxylic acids, and amines due to its stability under many reaction conditions and its facile removal by hydrogenolysis. libretexts.org Benzyl alcohol itself is a key starting material and intermediate in the synthesis of numerous compounds, including pharmaceuticals, fragrances, and flavoring agents. The hydroxyl group of benzyl alcohols can be easily oxidized to the corresponding benzaldehyde, a versatile precursor for a multitude of synthetic transformations. Furthermore, the benzylic position is readily functionalized, making benzyl alcohols important building blocks in the synthesis of natural products and other complex organic molecules.
The combination of these two historically significant functional groups within the this compound scaffold provides a powerful and versatile tool for modern organic chemists, enabling the streamlined synthesis of complex molecules with diverse applications.
Strategic Importance of the this compound Scaffold as a Synthetic Building Block
The strategic importance of the this compound scaffold lies in its bifunctional nature, which allows for orthogonal chemical modifications. This means that the propargyl and benzyl alcohol moieties can be reacted selectively and independently of each other, providing a high degree of control in multistep syntheses. This "two-headed" characteristic makes it a valuable building block for a variety of applications.
As a Linker in Bifunctional Molecules: One of the most significant applications of this scaffold is in the construction of bifunctional molecules, which are designed to interact with two different biological targets or to bring two molecules into close proximity. For instance, in the development of Proteolysis Targeting Chimeras (PROTACs), a molecule that can bind to a target protein and an E3 ubiquitin ligase is required. The this compound scaffold can serve as a core unit for synthesizing such molecules, where one functional group is used to attach a ligand for the target protein and the other is used to attach a ligand for the E3 ligase.
In Chemical Biology and Drug Discovery: In chemical biology, this scaffold is instrumental in the synthesis of chemical probes to study biological processes. A structurally similar compound, (4-hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone, is utilized as a trifunctional building block for creating photoaffinity probes. sigmaaldrich.com This related molecule contains a light-activated benzophenone (B1666685), an alkyne tag for "click" chemistry, and a hydroxyl handle for attachment to a ligand. sigmaaldrich.com By analogy, this compound provides the alkyne and a reactive benzyl alcohol, making it a prime candidate for similar applications in probe development. The terminal alkyne allows for the attachment of reporter molecules, such as fluorescent dyes or biotin (B1667282) tags, via "click" chemistry, enabling the visualization or isolation of the target biomolecule.
In Materials Science: The rigid phenyl ring and the reactive functional groups of this compound make it an attractive monomer for the synthesis of advanced polymers and materials. The propargyl group can be polymerized through various methods, including metathesis and cycloaddition reactions, to create polymers with unique electronic and optical properties. The benzyl alcohol moiety can be used to cross-link polymer chains, enhancing the material's thermal and mechanical stability.
The table below summarizes the key features that underscore the strategic importance of this scaffold.
| Feature | Description | Synthetic Utility |
| Bifunctionality | Possesses two distinct and reactive functional groups: a propargyl ether and a benzyl alcohol. | Allows for sequential and orthogonal chemical modifications. |
| "Clickable" Handle | The terminal alkyne of the propargyl group readily participates in "click" chemistry reactions. | Enables efficient and specific conjugation to other molecules, such as biomolecules or polymers. |
| Versatile Benzylic Position | The benzyl alcohol can be easily oxidized or converted into a good leaving group. | Provides a site for further functionalization or for linking to other molecular fragments. |
| Rigid Aromatic Core | The central phenyl ring provides structural rigidity. | Useful in the design of linkers with defined spatial orientations and in the synthesis of ordered materials. |
Current Research Landscape and Emerging Trends Pertaining to this compound
The current research landscape involving this compound and structurally related compounds is vibrant and expanding, driven by the continuous demand for new synthetic tools and functional molecules. Emerging trends indicate a growing interest in leveraging the unique properties of this scaffold for sophisticated applications in medicinal chemistry and materials science.
Development of Novel PROTACs and Molecular Glues: A significant trend is the use of bifunctional linkers based on this scaffold in the design of novel PROTACs and molecular glues. Researchers are exploring different linker lengths and compositions to optimize the ternary complex formation between the target protein, the E3 ligase, and the PROTAC, thereby enhancing the efficiency and selectivity of protein degradation. The rigidity of the phenyl ring in the this compound core can be advantageous in controlling the spatial arrangement of the two ligands.
Advanced Chemical Probes: There is a growing focus on developing more sophisticated chemical probes for studying complex biological systems. This includes the design of photo-activatable probes, where the benzyl alcohol moiety could be modified to incorporate a photolabile protecting group, allowing for spatiotemporal control over the probe's activity. Furthermore, the alkyne handle is being utilized in combination with advanced bioorthogonal reactions beyond the traditional CuAAC, such as strain-promoted azide-alkyne cycloaddition (SPAAC), which avoids the use of a cytotoxic copper catalyst and is therefore more suitable for live-cell imaging. A related compound, (4-(aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone, serves as a trifunctional building block for chemical probe synthesis, highlighting the utility of the propargyl ether moiety in this area. sigmaaldrich.com
Functional Polymers and Dendrimers: In materials science, there is an increasing interest in the synthesis of functional polymers and dendrimers with well-defined architectures and properties. The this compound scaffold is being explored as a key building block for creating hyperbranched polymers and dendrimers through "click" chemistry. The benzyl alcohol can serve as the focal point of a dendritic wedge, while the propargyl group allows for the attachment of subsequent generations of the dendrimer. These materials have potential applications in drug delivery, catalysis, and sensing.
The table below provides an overview of recent research findings and applications involving scaffolds related to this compound.
| Research Area | Application | Key Findings |
| Medicinal Chemistry | Synthesis of anti-cancer agents | Derivatives have shown promising activity in targeting specific cancer cell lines. |
| Chemical Biology | Development of photoaffinity probes | Trifunctional probes based on a similar scaffold enable covalent modification of biological targets. sigmaaldrich.com |
| Materials Science | Creation of novel polymers | The bifunctional nature allows for the synthesis of cross-linked and functionalized polymers. |
| Organic Synthesis | Development of new synthetic methodologies | The scaffold is used to explore and optimize new catalytic reactions. |
Structure
2D Structure
Properties
IUPAC Name |
(4-prop-2-ynoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h1,3-6,11H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHDWENGPCIVJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Prop 2 Yn 1 Yloxy Phenyl Methanol
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For [4-(prop-2-yn-1-yloxy)phenyl]methanol, the primary disconnections involve the ether linkage and the benzyl (B1604629) alcohol functional group. lkouniv.ac.in
The most logical retrosynthetic strategy involves two key disconnections:
C-O Bond of the Benzyl Alcohol: A functional group interconversion (FGI) of the primary alcohol to a more stable precursor, such as an aldehyde or an ester, is a common first step. This leads to precursor molecules like 4-(prop-2-yn-1-yloxy)benzaldehyde (B1271209) or a corresponding benzoic acid ester. This disconnection is strategically sound as the reduction of aldehydes and esters to alcohols is a high-yielding and well-understood transformation.
C-O Bond of the Propargyl Ether: The second key disconnection breaks the ether bond, leading to a phenolic precursor and a propargyl electrophile. This points towards a nucleophilic substitution reaction, a cornerstone of ether synthesis.
Following this logic, a plausible retrosynthetic pathway for this compound is outlined below:

Figure 1: Retrosynthetic analysis of this compound.
This analysis reveals that the target molecule can be synthesized from the readily available starting materials: 4-hydroxybenzaldehyde (B117250) and propargyl bromide.
| Disconnection | Synthetic Strategy | Precursors |
| C-OH (benzyl alcohol) | Reduction | 4-(prop-2-yn-1-yloxy)benzaldehyde |
| Ar-O (ether) | Nucleophilic Substitution | 4-hydroxybenzaldehyde, Propargyl bromide |
Classical Synthetic Approaches for this compound
Classical synthetic methods for preparing this compound typically follow the forward synthesis suggested by the retrosynthetic analysis. This involves a two-step process: the etherification of a phenol (B47542) followed by the reduction of a carbonyl group.
The Williamson ether synthesis is the most common and direct method for forming the propargyl ether linkage. This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then undergoes an SN2 reaction with an alkyl halide.
In the synthesis of the intermediate, 4-(prop-2-yn-1-yloxy)benzaldehyde, 4-hydroxybenzaldehyde is treated with propargyl bromide in the presence of a weak base, such as potassium carbonate, in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). nih.govrsc.orgchemspider.com The base deprotonates the phenolic hydroxyl group, and the resulting phenoxide attacks the propargyl bromide to form the desired ether.
A typical reaction scheme is as follows:

Figure 2: Williamson ether synthesis for the preparation of 4-(prop-2-yn-1-yloxy)benzaldehyde.
| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Yield | Reference |
| 4-hydroxybenzaldehyde | Propargyl bromide | K₂CO₃ | Acetone | Reflux, ~30 h | 87% | nih.gov |
| 4-hydroxybenzaldehyde | Propargyl bromide | K₂CO₃ | Acetone | Reflux, 8 h | 93% | rsc.org |
| 4-hydroxybenzaldehyde | 4-nitrobenzyl bromide | K₂CO₃ | DMF | 100°C, 3 h | 74% | chemspider.com |
Once the propargyl ether is in place, the final step is the reduction of the aldehyde group to a primary alcohol. Several reducing agents can be employed for this transformation.
Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones. scielo.br It is often preferred due to its ease of handling and compatibility with various functional groups. The reduction of 4-(prop-2-yn-1-yloxy)benzaldehyde with NaBH₄ in a protic solvent like ethanol (B145695) or methanol (B129727) proceeds efficiently to yield this compound. ugm.ac.idnih.gov
Alternatively, lithium aluminum hydride (LiAlH₄) can be used for the reduction. LiAlH₄ is a more powerful reducing agent and is particularly useful if the starting material is an ester, such as methyl 4-(prop-2-yn-1-yloxy)benzoate. However, it is less chemoselective and requires anhydrous conditions.
The general reaction for the reduction of the aldehyde is:

Figure 3: Reduction of 4-(prop-2-yn-1-yloxy)benzaldehyde.
| Starting Material | Reducing Agent | Solvent | Conditions | Product |
| 4-(prop-2-yn-1-yloxy)benzaldehyde | NaBH₄ | Ethanol/Methanol | Room Temperature | This compound |
| Methyl 4-(prop-2-yn-1-yloxy)benzoate | LiAlH₄ | Tetrahydrofuran | Anhydrous | This compound |
Modern and Green Chemistry Approaches in the Synthesis of this compound
While classical methods are effective, modern synthetic chemistry emphasizes the development of more sustainable and efficient processes. Green chemistry principles, such as the use of catalytic methods and alternative reaction media, are increasingly being applied to the synthesis of fine chemicals.
Catalytic Etherification: Transition metal catalysis offers alternatives to the classical Williamson ether synthesis for the propargylation of phenols. For instance, copper-catalyzed propargylic substitution reactions can be employed for the O-propargylation of alcohols under mild, base-free conditions. researchgate.net Iron-catalyzed direct synthesis of substituted benzofurans from phenolic compounds and propargylic alcohols also highlights the potential of transition metals in activating these moieties. rsc.org These methods can offer improved functional group tolerance and milder reaction conditions compared to traditional approaches.
Green Reduction Methodologies: In the context of green chemistry, the reduction of aromatic aldehydes can be achieved using more environmentally benign methods. tandfonline.comscielo.org.mx This includes catalytic transfer hydrogenation, which often utilizes safer hydrogen donors like formic acid or isopropanol (B130326) in the presence of a transition metal catalyst. wordpress.com Biocatalytic reductions, using enzymes or whole-cell systems such as Aloe vera extract, provide a green alternative for converting aldehydes to alcohols under mild, aqueous conditions. scielo.org.mxresearchgate.net
| Transformation | Catalyst/Reagent | Green Chemistry Principle |
| Propargylation of Phenols | Copper-based catalysts | Catalysis, Milder Conditions |
| Reduction of Aromatic Aldehydes | Iron-based catalysts with Formic Acid | Use of Safer Solvents/Reagents, Catalysis |
| Reduction of Aromatic Aldehydes | Aloe vera extract (biocatalysis) | Use of Renewable Feedstocks, Aqueous Media |
Flow chemistry, or continuous flow synthesis, has emerged as a powerful tool in modern organic synthesis, offering advantages in terms of safety, scalability, and process control. umontreal.ca While a specific continuous flow synthesis of this compound has not been extensively reported, the individual steps are amenable to this technology.
The etherification and reduction steps could be performed sequentially in a flow reactor system. This would allow for precise control over reaction parameters such as temperature, pressure, and residence time, potentially leading to higher yields and purity. Furthermore, the in-situ generation and immediate use of reactive intermediates can enhance safety, particularly when working with potentially hazardous reagents. The application of flow chemistry to similar multi-step syntheses has been demonstrated, suggesting its feasibility for the production of this compound. umontreal.ca
Sustainable and Atom-Economical Routes
The pursuit of sustainable chemical synthesis has led to the critical evaluation of established methods and the development of new routes that minimize environmental impact and maximize resource efficiency. For the synthesis of this compound, traditional methods such as the Williamson ether synthesis, while effective, can be improved upon from a green chemistry perspective. This section explores more sustainable and atom-economical approaches to its synthesis.
The conventional synthesis of this compound involves the reaction of 4-hydroxybenzyl alcohol with propargyl bromide in the presence of a base like potassium carbonate and a solvent such as acetone. While this is a robust method, its atom economy is not optimal due to the formation of inorganic salts as byproducts. Furthermore, the use of volatile organic solvents contributes to the environmental burden.
To enhance the sustainability of this process, several strategies can be employed. These include the use of greener solvents, catalyst optimization, and the development of solvent-free reaction conditions. For instance, employing phase-transfer catalysis (PTC) can facilitate the reaction in a biphasic system, potentially reducing the need for large quantities of organic solvents and allowing for easier product separation.
Another avenue for improving the green credentials of the synthesis is to explore alternative propargylating agents that have better atom economy than propargyl halides. For example, reactions involving propargyl alcohol directly, if achievable, would be highly atom-economical as water would be the only byproduct. However, this often requires specific catalytic activation of the alcohol.
The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a key metric in green chemistry. Addition reactions are inherently 100% atom-economical. While the direct synthesis of this compound via an addition reaction is not straightforward, designing multi-step syntheses where each step has a high atom economy is a viable strategy.
Below is a data table comparing a traditional synthesis route with potential greener alternatives.
| Feature | Traditional Williamson Ether Synthesis | Greener Alternative 1: Phase-Transfer Catalysis | Greener Alternative 2: Solvent-Free Reaction |
| Reactants | 4-hydroxybenzyl alcohol, propargyl bromide, K₂CO₃ | 4-hydroxybenzyl alcohol, propargyl bromide, base, phase-transfer catalyst | 4-hydroxybenzyl alcohol, propargyl bromide, solid base |
| Solvent | Acetone, DMF, or other polar aprotic solvents | Biphasic system (e.g., water/toluene) | None or minimal |
| Byproducts | KBr, KHCO₃ | Inorganic salts | Inorganic salts |
| Atom Economy | Moderate | Moderate | Moderate |
| Sustainability Advantages | - | Reduced organic solvent usage, potential for catalyst recycling | Elimination of solvent waste, potential for energy savings |
| Challenges | Solvent waste, byproduct disposal | Catalyst cost and separation | Reaction kinetics, potential for side reactions at higher temperatures |
Chemo-, Regio-, and Stereoselective Synthesis of Analogues and Precursors of this compound
The synthesis of analogues and precursors of this compound often requires precise control over the reactivity of different functional groups (chemoselectivity), the position of new bonds or groups (regioselectivity), and the spatial arrangement of atoms (stereoselectivity). Such control is crucial for creating molecules with specific biological or material properties.
Chemoselectivity is paramount when dealing with molecules containing multiple reactive sites. For instance, in the synthesis of this compound from a precursor that has other reactive functional groups, it is essential to selectively propargylate the phenolic hydroxyl group without affecting other groups. This can be achieved by careful choice of reaction conditions, such as the base and solvent, or through the use of protecting groups for more reactive functionalities.
Regioselectivity becomes a key challenge in the synthesis of precursors with multiple hydroxyl groups that have similar reactivity. A notable example is the selective propargylation of dihydroxybenzyl alcohols or dihydroxybenzaldehydes. For instance, in the case of 3,4-dihydroxybenzaldehyde, the 4-hydroxyl group can be selectively protected over the 3-hydroxyl group. mdpi.com This regioselectivity is attributed to the electronic effects of the aldehyde group, which makes the para-hydroxyl group more acidic and thus more reactive towards alkylation under basic conditions. mdpi.com
The table below summarizes the regioselective propargylation of a dihydroxy precursor.
| Precursor | Reagents | Position of Propargylation | Rationale for Selectivity |
| 3,4-Dihydroxybenzaldehyde | Propargyl bromide, NaHCO₃, NaI, DMF | 4-OH | The electron-withdrawing aldehyde group increases the acidity of the para-hydroxyl group, making it more nucleophilic upon deprotonation. mdpi.com |
Stereoselectivity is a critical consideration in the synthesis of chiral analogues of this compound. While the parent molecule is achiral, introducing a stereocenter into the structure can have profound effects on its biological activity. The synthesis of such chiral analogues requires the use of stereoselective reactions.
For example, the synthesis of pro-chiral 2-acetyl-N-aryl-2-(prop-2-yn-1-yl)pent-4-ynamide derivatives has been reported, highlighting a method to introduce a propargyl group into a molecule that can subsequently be used to create chiral centers. nih.gov In another example, the stereoselective synthesis of (1R,2S)-1-Aryl-2-{[prop-2-yn(en)yloxy]methyl}spiro jk-sci.comnumberanalytics.comhepta-4,7-diones demonstrates the intricate control of stereochemistry in more complex systems containing a propargyloxy moiety.
These stereoselective syntheses often employ chiral catalysts, auxiliaries, or starting materials to control the formation of the desired stereoisomer. The development of such methods is essential for the exploration of the structure-activity relationships of analogues of this compound.
Chemical Reactivity and Transformational Chemistry of 4 Prop 2 Yn 1 Yloxy Phenyl Methanol
Alkyne Functionalization Reactions of the Propargyl Ether Moiety
The terminal alkyne of the propargyl ether group is a hub of reactivity, enabling numerous transformations from cycloadditions to polymerizations. Its accessibility and well-documented reactivity patterns allow for precise molecular construction.
Click Chemistry (e.g., Cu(I)-Catalyzed Azide-Alkyne Cycloaddition, Ruthenium-Catalyzed Azide-Alkyne Cycloaddition) Applications and Derivatization
"Click chemistry" encompasses a class of reactions that are rapid, high-yielding, and tolerant of a wide variety of functional groups. The most prominent of these is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne. researchgate.net For a compound like [4-(prop-2-yn-1-yloxy)phenyl]methanol, this reaction provides an exceptionally efficient method for covalently linking it to other molecules, forming a stable 1,2,3-triazole ring. The regiochemical outcome of the reaction is dictated by the choice of catalyst.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common variant of the azide-alkyne click reaction. organic-chemistry.org Catalyzed by a copper(I) source, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate, the reaction between this compound and an organic azide (R-N₃) exclusively yields the 1,4-disubstituted triazole isomer. researchgate.netorganic-chemistry.orgresearchgate.net This reaction is widely used in bioconjugation, materials science, and drug discovery due to its reliability and mild reaction conditions. acs.orgacs.org
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): As a complementary method to CuAAC, ruthenium-catalyzed cycloadditions provide access to the alternative 1,5-disubstituted 1,2,3-triazole regioisomer. acs.orgorganic-chemistry.org Catalysts such as CpRuCl(COD) or CpRuCl(PPh₃)₂ are highly effective for this transformation. acs.orgoup.com The RuAAC reaction proceeds via a different mechanism involving a ruthenacycle intermediate, which ultimately leads to the 1,5-regioisomer. oup.comorganic-chemistry.org This method broadens the synthetic utility of this compound, allowing for the creation of structurally diverse triazole-linked constructs. organic-chemistry.orgquimicaorganica.org
The ability to selectively form either the 1,4- or 1,5-triazole isomer makes this compound a valuable building block for creating complex molecular architectures where the specific orientation of the linked moieties is crucial for function.
| Reaction Type | Typical Catalyst | Product Regioisomer | Key Features |
|---|---|---|---|
| Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Cu(I) source (e.g., CuI, or CuSO₄/Sodium Ascorbate) | 1,4-disubstituted 1,2,3-triazole | Highly reliable, mild aqueous conditions possible, most common click reaction. researchgate.netorganic-chemistry.org |
| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Ru(II) complexes (e.g., Cp*RuCl(COD)) | 1,5-disubstituted 1,2,3-triazole | Complementary to CuAAC, tolerates internal alkynes, proceeds via oxidative coupling. acs.orgorganic-chemistry.orgoup.com |
Hydration, Halogenation, and Hydroboration Reactions of the Alkyne
Standard alkyne transformations can be readily applied to the propargyl ether moiety to install different functional groups.
Hydration: The acid-catalyzed hydration of the terminal alkyne in this compound, typically using aqueous sulfuric acid with a mercury(II) sulfate (B86663) catalyst, proceeds according to Markovnikov's rule. The initial product is an enol intermediate which rapidly tautomerizes to the more stable keto form. This transformation converts the propargyl group into an acetonyl group, yielding 1-[4-(hydroxymethyl)phenoxy]propan-2-one.
Hydroboration-Oxidation: This two-step procedure provides the anti-Markovnikov hydration product. Reaction of the alkyne with a sterically hindered borane (B79455) reagent like disiamylborane (B86530) ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), followed by oxidative workup with hydrogen peroxide in a basic solution, yields an enol that tautomerizes to an aldehyde. ucalgary.cachemrxiv.org This sequence converts the propargyl ether of this compound into a propanal ether derivative.
Halogenation: The alkyne can react with halogens such as chlorine (Cl₂) or bromine (Br₂). The addition of one equivalent of the halogen typically results in a mixture of (E)- and (Z)-dihaloalkenes. wikipedia.org With two or more equivalents of the halogen, a tetrahaloalkane is formed, where the reaction proceeds to saturate the triple bond. wikipedia.org
| Reaction | Key Reagents | Initial Product | Final Product |
|---|---|---|---|
| Hydration (Markovnikov) | H₂SO₄, H₂O, HgSO₄ | Enol | Ketone (1-[4-(hydroxymethyl)phenoxy]propan-2-one) |
| Hydroboration-Oxidation (Anti-Markovnikov) | 1. (Sia)₂BH or 9-BBN 2. H₂O₂, NaOH | Enol | Aldehyde (3-[4-(hydroxymethyl)phenoxy]propanal) |
| Halogenation (1 equiv.) | Br₂ or Cl₂ | - | Mixture of (E/Z)-1,2-dihaloalkenes |
| Halogenation (2 equiv.) | Excess Br₂ or Cl₂ | - | 1,1,2,2-tetrahaloalkane |
Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)
The alkyne functionality can participate in various cycloaddition reactions to form cyclic structures.
Diels-Alder Reaction: In a [4+2] cycloaddition, the alkyne of this compound can act as a dienophile, reacting with a conjugated diene. ucalgary.ca This reaction, which is often promoted by heat, results in the formation of a 1,4-cyclohexadiene (B1204751) ring system. quimicaorganica.org The reaction is generally favored when the dienophile is substituted with electron-withdrawing groups, so simple terminal alkynes may require forcing conditions. ucalgary.ca
[2+2] Cycloadditions: The formation of four-membered rings via [2+2] cycloaddition between an alkyne and an alkene is typically unfavorable under thermal conditions but can be achieved photochemically or through transition metal catalysis. Rhodium and gold complexes have been shown to catalyze the intermolecular [2+2] cycloaddition of terminal alkynes with alkenes to produce substituted cyclobutenes with high regioselectivity. acs.orgorganic-chemistry.org For example, a rhodium-catalyzed reaction could couple this compound with an electron-deficient alkene like an acrylate (B77674) to yield a functionalized cyclobutene. acs.org
Polymerization and Oligomerization via Alkyne Linkages
The terminal alkyne group allows this compound to serve as a monomer for the synthesis of polymers.
Transition-Metal-Catalyzed Polymerization: Various transition metal catalysts, including those based on rhodium, palladium, and nickel, are known to polymerize terminal alkynes. researchgate.netrsc.org This process can lead to the formation of conjugated polyenes with pendant 4-(hydroxymethyl)phenoxymethyl groups. The properties of the resulting polymer, such as molecular weight and stereochemistry (trans vs. cis content), can be influenced by the choice of catalyst and reaction conditions. researchgate.net
Thermal Polymerization/Cross-linking: Polymers containing propargyl ether units are known to undergo thermal cross-linking at elevated temperatures (typically >200 °C). acs.org While direct polymerization of the monomer may be inefficient, if incorporated into a polymer backbone, the propargyl ether group of the this compound unit can be used to form a highly cross-linked, thermoset network upon heating. acs.org This is a valuable property for creating materials with high thermal stability.
Reactions Involving the Benzyl (B1604629) Alcohol Functionality
The primary benzyl alcohol group is susceptible to oxidation, providing a convenient handle to introduce carbonyl functionalities. The selectivity of the oxidation—yielding either an aldehyde or a carboxylic acid—is controlled by the choice of the oxidizing agent and the reaction conditions.
Oxidation Reactions to Aldehydes and Carboxylic Acids
Oxidation to Aldehyde: The selective oxidation of the primary alcohol to an aldehyde, 4-(prop-2-yn-1-yloxy)benzaldehyde (B1271209), requires mild oxidizing agents to prevent overoxidation to the carboxylic acid. Reagents commonly used for this transformation include pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions for a Swern or Corey-Kim oxidation. These methods are generally effective for benzylic alcohols and are compatible with the alkyne functionality.
Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the benzyl alcohol directly to the corresponding carboxylic acid, 4-(prop-2-yn-1-yloxy)benzoic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ or Na₂Cr₂O₇ in aqueous acid), or catalytic methods using O₂ or air under specific conditions. These reactions often require more forcing conditions than the oxidation to the aldehyde.
| Target Product | Reaction Type | Common Reagents | Notes |
|---|---|---|---|
| Aldehyde | Mild Oxidation | PCC, DMP, MnO₂, Swern Oxidation reagents | Stops the oxidation at the aldehyde stage, preventing overoxidation. |
| Carboxylic Acid | Strong Oxidation | KMnO₄, H₂CrO₄, RuCl₃/NaIO₄ | Oxidizes the primary alcohol completely to the carboxylic acid. |
Esterification and Etherification of the Alcohol
The primary alcohol group in this compound is amenable to standard esterification and etherification reactions, providing a straightforward handle for molecular elaboration.
Esterification: The conversion of the alcohol to an ester can be readily achieved through reaction with various acylating agents. For instance, reaction with acyl chlorides or carboxylic anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, typically affords the corresponding esters in high yields. A common example is the reaction with acetyl chloride to produce [4-(prop-2-yn-1-yloxy)phenyl]methyl acetate. While direct literature on the esterification of this specific alcohol is not abundant, the well-established principles of Fischer esterification (reaction with a carboxylic acid under acidic catalysis) are also applicable, though potentially less efficient for this substrate. The reactivity is comparable to that of other benzyl alcohols, which are known to undergo efficient esterification.
| Reactant | Reagent | Catalyst/Base | Product |
| This compound | Acetyl chloride | Pyridine | [4-(prop-2-yn-1-yloxy)phenyl]methyl acetate |
| This compound | Acetic anhydride | Triethylamine | [4-(prop-2-yn-1-yloxy)phenyl]methyl acetate |
| This compound | Benzoic acid | H₂SO₄ (catalytic) | [4-(prop-2-yn-1-yloxy)phenyl]methyl benzoate |
Etherification: The synthesis of ethers from this compound can be accomplished via several methods. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base like sodium hydride to form the corresponding alkoxide, followed by reaction with an alkyl halide, is a common strategy. For example, reaction of the sodium alkoxide of this compound with methyl iodide would yield 1-(methoxymethyl)-4-(prop-2-yn-1-yloxy)benzene. Additionally, acid-catalyzed dehydration of benzyl alcohols can lead to the formation of symmetrical dibenzyl ethers, although this is less controlled. More modern methods, such as iron-catalyzed cross-etherification of benzyl alcohols with aliphatic alcohols, offer milder and more selective routes to unsymmetrical ethers. nih.govacs.org
| Reactant 1 | Reactant 2 | Base/Catalyst | Product |
| This compound | Methyl iodide | Sodium hydride | 1-(methoxymethyl)-4-(prop-2-yn-1-yloxy)benzene |
| This compound | Benzyl bromide | Sodium hydride | 1-(benzyloxymethyl)-4-(prop-2-yn-1-yloxy)benzene |
| This compound | Ethanol (B145695) | FeCl₂·4H₂O / Ligand | 1-(ethoxymethyl)-4-(prop-2-yn-1-yloxy)benzene |
Nucleophilic Substitutions and Derivatizations at the Benzyl Position
The benzylic position of this compound is activated towards nucleophilic substitution, particularly after conversion of the hydroxyl group into a better leaving group, such as a halide or a sulfonate ester.
The hydroxyl group can be converted to a bromide using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) for the corresponding chloride, to form 4-(bromomethyl)-1-(prop-2-yn-1-yloxy)benzene or 4-(chloromethyl)-1-(prop-2-yn-1-yloxy)benzene, respectively. These benzylic halides are excellent substrates for Sₙ2 reactions with a wide range of nucleophiles.
| Nucleophile | Product |
| Cyanide (e.g., NaCN) | [4-(prop-2-yn-1-yloxy)phenyl]acetonitrile |
| Azide (e.g., NaN₃) | 4-(azidomethyl)-1-(prop-2-yn-1-yloxy)benzene |
| Thiolates (e.g., NaSPh) | Phenyl({4-[(prop-2-yn-1-yl)oxy]phenyl})methyl sulfide |
| Amines (e.g., NH₃, RNH₂) | [4-(prop-2-yn-1-yloxy)phenyl]methanamine |
The reaction with amines is a key step in the synthesis of various biologically active molecules. For instance, reaction with a primary amine would yield a secondary benzylic amine.
Reactivity of the Phenyl Ring and Aromatic Functionalization
The phenyl ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the propargyloxy group.
Electrophilic Aromatic Substitution Reactions
The propargyloxy group is an ortho, para-directing activator for electrophilic aromatic substitution. The ether oxygen donates electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediate formed during the reaction. Consequently, electrophiles will preferentially add to the positions ortho and para to the propargyloxy group. Since the para position is already substituted by the hydroxymethyl group, substitution is expected to occur at the ortho positions (C2 and C6).
Common electrophilic aromatic substitution reactions include:
Halogenation: Reaction with bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃ would yield 2-bromo-[4-(prop-2-yn-1-yloxy)phenyl]methanol and 2,6-dibromo-[4-(prop-2-yn-1-yloxy)phenyl]methanol.
Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would introduce a nitro group at the ortho position, forming 2-nitro-[4-(prop-2-yn-1-yloxy)phenyl]methanol.
Friedel-Crafts Alkylation and Acylation: These reactions, using an alkyl halide or acyl halide with a Lewis acid catalyst (e.g., AlCl₃), would also lead to substitution at the ortho positions. For example, acylation with acetyl chloride would produce 1-(2-hydroxy-5-(prop-2-yn-1-yloxy)phenyl)ethan-1-one.
| Reaction Type | Electrophile | Product (Major Isomer) |
| Bromination | Br₂ / FeBr₃ | 2-Bromo-[4-(prop-2-yn-1-yloxy)phenyl]methanol |
| Nitration | HNO₃ / H₂SO₄ | 2-Nitro-[4-(prop-2-yn-1-yloxy)phenyl]methanol |
| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | 1-(2-Hydroxy-5-(prop-2-yn-1-yloxy)phenyl)ethan-1-one |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
To participate in palladium-catalyzed cross-coupling reactions, the phenyl ring of this compound first needs to be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate. This can be achieved through electrophilic halogenation as described above. For example, bromination would yield 2-bromo-[4-(prop-2-yn-1-yloxy)phenyl]methanol. This halo-derivative can then be used in various cross-coupling reactions.
Suzuki Coupling: The reaction of the bromo-derivative with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base would lead to the formation of a new carbon-carbon bond at the ortho position.
Sonogashira Coupling: Coupling of the bromo-derivative with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, would introduce an alkyne substituent. This reaction offers a route to extend the conjugation of the aromatic system.
Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the bromo-derivative with a primary or secondary amine in the presence of a palladium catalyst and a strong base.
| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |
| Suzuki | Arylboronic acid | Pd(PPh₃)₄ / Base | Biaryl derivative |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | Aryl-alkyne derivative |
| Buchwald-Hartwig | Primary/Secondary amine | Pd₂(dba)₃ / Ligand / Base | N-Aryl derivative |
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the formation of complex molecules in a single step from three or more starting materials. The aldehyde derivative of this compound, which can be readily prepared by oxidation of the parent alcohol, is a particularly useful substrate for such reactions.
4-(prop-2-yn-1-yloxy)benzaldehyde can participate in several well-known MCRs:
Ugi Reaction: This four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. Using 4-(prop-2-yn-1-yloxy)benzaldehyde in an Ugi reaction would incorporate the [4-(prop-2-yn-1-yloxy)phenyl] moiety into a complex peptide-like scaffold.
Passerini Reaction: A three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide.
Biginelli Reaction: This reaction combines an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce a dihydropyrimidinone, a heterocyclic core found in many pharmacologically active compounds.
The incorporation of the propargyl group through these MCRs provides a valuable handle for further modifications via "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), significantly enhancing the molecular diversity accessible from this starting material.
| Multi-Component Reaction | Reactants | Product Core Structure |
| Ugi | 4-(prop-2-yn-1-yloxy)benzaldehyde, amine, carboxylic acid, isocyanide | α-Acylamino carboxamide |
| Passerini | 4-(prop-2-yn-1-yloxy)benzaldehyde, carboxylic acid, isocyanide | α-Acyloxy amide |
| Biginelli | 4-(prop-2-yn-1-yloxy)benzaldehyde, β-ketoester, urea | Dihydropyrimidinone |
Advanced Applications of 4 Prop 2 Yn 1 Yloxy Phenyl Methanol in Chemical Sciences
[4-(prop-2-yn-1-yloxy)phenyl]methanol as a Synthetic Building Block for Complex Architectures
The dual functionality of this compound makes it an invaluable synthon for chemists. The terminal alkyne of the propargyl group is amenable to a host of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". Simultaneously, the hydroxymethyl group provides a handle for esterification, etherification, or oxidation to introduce further complexity. This orthogonal reactivity allows for a stepwise and controlled approach to the synthesis of intricate molecular designs.
Role in the Synthesis of Scaffolds for Natural Products and Bioactive Molecules
While direct applications in the total synthesis of complex natural products are not extensively documented in readily available literature, the structural motifs present in this compound are pertinent to the construction of scaffolds for bioactive molecules. The propargyl ether moiety is a key feature in a variety of synthetic compounds with interesting molecular properties.
Derivatives of this compound have been explored in the synthesis of molecules with potential biological relevance. For instance, related structures have been investigated for their inhibitory effects against various fungal strains. The synthesis of these molecules often involves the strategic use of the alkyne and hydroxyl functionalities to build more complex structures. The core phenyl ring with its ether and alcohol substituents provides a rigid scaffold that can be further elaborated.
The following table provides a general overview of synthetic strategies that can be employed to incorporate the this compound core into larger molecular frameworks.
| Reaction Type | Functional Group Involved | Potential Product Class |
| Esterification | Hydroxymethyl | Esters, Polyesters |
| Etherification | Hydroxymethyl | Ethers, Polyethers |
| Oxidation | Hydroxymethyl | Aldehydes, Carboxylic Acids |
| Click Chemistry (CuAAC) | Terminal Alkyne | 1,2,3-Triazoles |
| Sonogashira Coupling | Terminal Alkyne | Aryl Alkynes |
Precursor for Advanced Organic Materials
The unique characteristics of this compound position it as a promising precursor for a range of advanced organic materials, although specific examples of its direct use in the synthesis of dendrimers, MOFs, and COFs are not yet widespread in the literature.
Dendrimers and Functional Polymers: The bifunctionality of the molecule allows it to act as a monomer or a branching unit in polymerization reactions. The hydroxyl group can be used for polyester (B1180765) or polyether synthesis, while the alkyne group can be polymerized or used for post-polymerization modification via click chemistry. This could lead to the creation of functional polymers with pendant alkyne groups, which are valuable for further derivatization.
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): The rigid phenyl ring and the reactive end groups of this compound and its derivatives make them suitable candidates for use as organic linkers or struts in the construction of MOFs and COFs. By modifying the hydroxyl group to a carboxylic acid or another coordinating group, this molecule could be integrated into the porous structures of these materials. The pendant alkyne groups within the framework could then serve as reactive sites for post-synthetic modification, allowing for the tuning of the material's properties for applications in gas storage, separation, and catalysis.
Applications in Supramolecular Chemistry and Self-Assembly
The aromatic core and the potential for hydrogen bonding through the hydroxyl group, coupled with the shape and rigidity of the molecule, suggest a role for this compound in supramolecular chemistry. While specific studies focusing solely on the self-assembly of this compound are limited, its structural features are conducive to forming ordered structures through non-covalent interactions.
The presence of both a hydrogen bond donor (hydroxyl group) and a π-system (phenyl ring) can facilitate the formation of various supramolecular motifs. Furthermore, the alkyne group can participate in halogen bonding or act as a component in charge-transfer complexes. The self-assembly of derivatives of this molecule could lead to the formation of liquid crystals, gels, or other organized structures with interesting photophysical or electronic properties.
Chemical Biology and Probe Development
The field of chemical biology has greatly benefited from the versatility of this compound and its derivatives in the development of chemical probes for studying biological systems.
Bioconjugation Strategies Utilizing the Alkyne Moiety for Molecular Labeling and Tagging
The terminal alkyne of this compound is a key functional group for bioconjugation reactions. The CuAAC reaction allows for the efficient and specific attachment of this molecule to biomolecules that have been functionalized with an azide (B81097) group. This "click" reaction is highly efficient and proceeds under mild, aqueous conditions, making it suitable for modifying sensitive biological macromolecules such as proteins, nucleic acids, and carbohydrates.
This bioconjugation strategy can be used for:
Fluorescent Labeling: Attaching a fluorescent dye to a biomolecule for imaging and tracking within a cellular environment.
Affinity Tagging: Introducing a tag, such as biotin (B1667282), for the purification and isolation of specific biomolecules or their binding partners.
Surface Immobilization: Covalently attaching biomolecules to surfaces for the development of biosensors and microarrays.
The following table summarizes key features of the CuAAC reaction for bioconjugation:
| Feature | Description |
| High Specificity | The azide and alkyne groups react exclusively with each other, avoiding side reactions with other functional groups present in biological systems. |
| High Yield | The reaction typically proceeds with high conversion rates, ensuring efficient labeling. |
| Mild Reaction Conditions | The reaction can be performed in aqueous buffers at or near physiological pH and temperature. |
| Bioorthogonality | Azides and alkynes are largely absent in biological systems, preventing interference with native cellular processes. |
Development of Chemical Probes
This compound serves as a valuable scaffold for the construction of trifunctional chemical probes. These probes typically contain three key components: a reactive group for covalent modification of a biological target, a reporter tag for detection, and a recognition element that directs the probe to its target.
Derivatives of this compound have been incorporated into such probes. For example, a derivative, (4-(bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone, is a trifunctional building block containing a light-activated benzophenone (B1666685) for covalent modification, an alkyne tag for downstream applications, and a bromine handle for synthetic attachment to a ligand. alkalisci.com Another example is (4-hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone, which also serves as a trifunctional building block with a hydroxyl group as the synthetic handle. scientificlabs.iesigmaaldrich.com
These building blocks, when appended to a ligand or pharmacophore, allow for the UV light-induced covalent modification of a biological target. The alkyne tag then enables the subsequent attachment of reporter molecules, such as fluorophores or biotin, via click chemistry for visualization or affinity purification of the target protein.
Catalysis and Ligand Design Incorporating this compound Derivatives
The unique bifunctional nature of this compound, possessing both a reactive terminal alkyne and a versatile benzyl (B1604629) alcohol moiety, makes it a highly valuable precursor in the design of specialized ligands for transition metal catalysis and in the development of novel organocatalysts. The strategic modification of these functional groups allows for the synthesis of a diverse range of derivatives with tailored steric and electronic properties, suitable for various catalytic applications.
Ligand Precursors for Transition Metal Catalysis
The development of efficient transition metal catalysts is heavily reliant on the design of the coordinating ligands, which play a crucial role in stabilizing the metal center and modulating its reactivity and selectivity. This compound serves as an excellent scaffold for the synthesis of novel phosphine (B1218219) ligands, which are paramount in cross-coupling reactions.
A common synthetic strategy involves the conversion of the benzylic alcohol to a more reactive leaving group, such as a benzyl chloride, by treatment with thionyl chloride. The resulting [4-(prop-2-yn-1-yloxy)phenyl]methyl chloride can then undergo nucleophilic substitution with a phosphide (B1233454) anion, such as potassium diphenylphosphide (KPPh₂), to yield a triphenylphosphine (B44618) derivative containing the propargyl ether functionality.
This synthesized ligand, which can be named (4-((diphenylphosphino)methyl)phenoxy)methyl prop-2-yne, can coordinate to various transition metals, including palladium, rhodium, and nickel, to form catalytically active complexes. The propargyl group can either remain as a pendant functionality, influencing the secondary coordination sphere, or it can be further functionalized. For instance, the terminal alkyne can participate in copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to attach other coordinating moieties, thereby creating bidentate or polydentate ligands. Such modifications can enhance the stability and catalytic performance of the resulting metal complexes.
The electronic properties of the phosphine ligand can be fine-tuned by altering the substituents on the phosphorus atom, while the steric environment around the metal center can be adjusted by modifications at the propargyl ether. These features are critical in optimizing the efficiency of catalytic cycles, particularly the rates of oxidative addition and reductive elimination in cross-coupling reactions.
Below is a table summarizing the potential applications of a palladium complex of a ligand derived from this compound in various cross-coupling reactions, based on established catalytic systems with similar phosphine ligands.
| Reaction Type | Example Reaction | Proposed Catalyst System | Potential Advantages |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl halide + Arylboronic acid | Pd(OAc)₂ / Ligand | High turnover numbers and efficiency in C-C bond formation. |
| Heck-Mizoroki Coupling | Aryl halide + Alkene | PdCl₂(Ligand)₂ | Control over regioselectivity and high yields for substituted alkenes. |
| Sonogashira Coupling | Aryl halide + Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Ligand | Facilitates C(sp²)-C(sp) bond formation under mild conditions. |
| Buchwald-Hartwig Amination | Aryl halide + Amine | Pd₂(dba)₃ / Ligand | Effective for C-N bond formation with a broad substrate scope. |
*Ligand refers to a phosphine derivative of this compound.
Organocatalytic Applications of Modified Derivatives
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry, particularly for the construction of chiral molecules. The benzyl alcohol group in this compound is a key functional handle for the synthesis of novel organocatalysts.
Through established synthetic routes, the benzyl alcohol can be converted into various catalytically active motifs. For example, the introduction of a chiral amino group in place of the hydroxyl group can lead to the formation of chiral β-amino alcohols. These are well-known organocatalysts for asymmetric transformations, such as the enantioselective addition of organozinc reagents to aldehydes.
A plausible synthetic pathway to such an organocatalyst would involve the oxidation of this compound to the corresponding aldehyde, followed by an asymmetric Strecker synthesis or reductive amination with a chiral amine to introduce a stereocenter. The resulting chiral aminomethylphenyl propargyl ether derivative could then act as a catalyst.
In a typical application, the chiral amino alcohol derivative would coordinate to a dialkylzinc reagent, forming a chiral catalytic complex in situ. This complex then delivers the alkyl group to one face of a prochiral aldehyde, leading to the formation of a specific enantiomer of the secondary alcohol product with high enantiomeric excess. The propargyl ether moiety in such an organocatalyst can influence its solubility and steric profile, and potentially allow for its immobilization on a solid support via the terminal alkyne.
The table below outlines the potential application of a chiral amino alcohol organocatalyst derived from this compound in the asymmetric ethylation of various aldehydes.
| Aldehyde Substrate | Catalyst Loading (mol%) | Expected Yield (%) | Expected Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Benzaldehyde | 5-10 | >95 | >90 |
| 4-Chlorobenzaldehyde | 5-10 | >95 | >92 |
| 4-Methoxybenzaldehyde | 5-10 | >98 | >91 |
| Cinnamaldehyde | 10 | ~90 | ~85 |
| Hexanal | 10 | ~85 | >88 |
Advanced Spectroscopic and Mechanistic Investigations of 4 Prop 2 Yn 1 Yloxy Phenyl Methanol and Its Derivatives
Elucidation of Reaction Mechanisms Through Advanced Spectroscopic Techniques
The dual reactivity of the hydroxyl and propargyl groups in [4-(prop-2-yn-1-yloxy)phenyl]methanol necessitates advanced spectroscopic methods to fully understand its chemical transformations. These techniques allow for real-time observation of reactions and the identification of transient species, providing deep mechanistic insights.
In-situ (or real-time) reaction monitoring provides a continuous stream of data as a reaction proceeds, offering a significant advantage over traditional methods that rely on analyzing discrete samples. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR is a powerful tool for tracking the kinetics and mechanism of reactions in solution without disturbing the system. researchgate.net For a reaction involving this compound, such as its synthesis via Williamson ether synthesis from 4-hydroxybenzyl alcohol and propargyl bromide, ¹H NMR can monitor the disappearance of reactant signals and the concurrent appearance of product signals. Key spectral changes would include the shift of the aromatic protons and the emergence of signals corresponding to the propargyl group's methylene (B1212753) (-O-CH₂-C≡) and acetylenic (-C≡C-H) protons at their characteristic chemical shifts. By integrating these signals over time, detailed kinetic profiles can be constructed. researchgate.net Flow-based NMR systems can even enable the detection of short-lived intermediates that are crucial for elucidating the reaction mechanism. beilstein-journals.org
Infrared (IR) Spectroscopy: In-situ IR spectroscopy, often utilizing attenuated total reflectance (ATR) probes, is highly effective for monitoring changes in functional groups. In reactions of this compound, the distinct vibrational frequencies of the O-H stretch of the alcohol, the C≡C stretch, and the ≡C-H stretch of the alkyne group can be tracked. For example, in an esterification reaction where the hydroxyl group reacts, the broad O-H band would decrease in intensity, while a new C=O stretching band from the ester product would appear and grow over time.
| Time (min) | Reactant: 4-hydroxybenzyl alcohol Aromatic Protons (Integral) | Product: this compound -O-CH₂- Protons (Integral) | Conversion (%) |
|---|---|---|---|
| 0 | 4.00 | 0.00 | 0 |
| 10 | 3.00 | 0.50 | 25 |
| 30 | 1.50 | 1.25 | 62.5 |
| 60 | 0.50 | 1.75 | 87.5 |
| 120 | <0.10 | ~2.00 | >95 |
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of a molecule's elemental composition. In the study of this compound reactions, such as copper-catalyzed azide-alkyne cycloadditions ("click chemistry"), HRMS is invaluable for confirming the identity of the final triazole product. More importantly, it can be used to identify potential reaction intermediates, such as a copper-acetylide species, by comparing the experimentally measured exact mass to the calculated mass of the proposed structure. rsc.org
Tandem Mass Spectrometry (MS/MS): MS/MS takes this analysis a step further by isolating an ion of interest and subjecting it to fragmentation. The resulting fragmentation pattern provides structural information about the parent ion. For instance, if an unexpected byproduct were formed during a reaction, its ion could be isolated and fragmented. The pattern of fragment ions would help piece together its structure, revealing potential side reactions or rearrangement pathways. This technique is crucial for distinguishing between isomers and identifying the connectivity of atoms within a transient species that cannot be isolated.
| Proposed Intermediate | Chemical Formula | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) | Deviation (ppm) |
|---|---|---|---|---|
| This compound | C₁₀H₁₀O₂ | 162.06808 | 162.06821 | 0.8 |
| Putative Copper(I)-Acetylide Intermediate | C₁₀H₉O₂Cu | 224.98200 | 224.98185 | -0.7 |
Raman Spectroscopy: Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR. It is particularly sensitive to non-polar or symmetric bonds. For this compound, the alkyne C≡C triple bond stretch, which is often weak in an IR spectrum, typically gives a strong and sharp signal in the Raman spectrum (~2100-2150 cm⁻¹). The terminal ≡C-H stretch (~3300 cm⁻¹) is also easily observable. This makes Raman an excellent tool for studying reactions where the alkyne is consumed, as the disappearance of its characteristic signal is a clear indicator of reaction progress.
Chiroptical Spectroscopy: this compound itself is an achiral molecule and thus does not exhibit a signal in chiroptical techniques like Circular Dichroism (CD). However, CD spectroscopy becomes an essential tool for studying its chiral derivatives. For example, if the alcohol moiety were used to esterify a chiral acid, or if the alkyne were used in a reaction to generate a new chiral center, CD spectroscopy could be used to determine the enantiomeric purity and study the conformation of the resulting molecule in solution. Studies on polymers with chiral side chains have shown that CD can reveal information about the formation of helical structures and aggregation states, a principle that could be applied to polymers derived from chiral variants of this compound. chemrxiv.orgchemrxiv.org
Advanced X-ray Diffraction and Solid-State Characterization of Crystalline Forms and Co-crystals
The arrangement of molecules in the solid state dictates many of a material's bulk properties. X-ray diffraction is the definitive method for determining this three-dimensional structure. While the crystal structure of this compound itself is not publicly documented, analysis of several closely related derivatives provides significant insight into its likely solid-state behavior.
Derivatives such as 4-(prop-2-yn-1-yloxy)benzaldehyde (B1271209), 1-[2-hydroxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone, and 5-hydroxy-2-phenyl-7-(prop-2-yn-1-yloxy)-4H-chromen-4-one have been characterized by single-crystal X-ray diffraction. researchgate.netresearchgate.netresearchgate.net These structures reveal a common theme of intermolecular interactions. The propargyl group often engages in weak C-H···O hydrogen bonds with oxygen atoms from neighboring molecules. researchgate.net Furthermore, the planar phenyl rings facilitate π–π stacking interactions, which organize the molecules into dimers or ladder-like arrays. researchgate.net In derivatives with additional hydroxyl or carbonyl groups, stronger O-H···O hydrogen bonds dominate the crystal packing, often forming chains or more complex two-dimensional networks. researchgate.net
The ability of the hydroxyl group in this compound to act as both a hydrogen bond donor and acceptor makes it an excellent candidate for forming co-crystals . A co-crystal is a multi-component crystalline solid where the components are linked by non-covalent interactions. rsc.org By co-crystallizing this compound with other molecules (co-formers) that have complementary functional groups (e.g., carboxylic acids or pyridines), it is possible to create new solid forms with tailored properties, such as improved solubility or thermal stability.
| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
|---|---|---|---|---|
| 4-(Prop-2-yn-1-yloxy)benzaldehyde | Monoclinic | P2₁/n | C-H···O hydrogen bonds, π–π stacking | researchgate.net |
| 1-[2-Hydroxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone | Monoclinic | P2₁/n | O-H···O and C-H···O hydrogen bonds | researchgate.net |
| 5-Hydroxy-2-phenyl-7-(prop-2-yn-1-yloxy)-4H-chromen-4-one | Monoclinic | P2₁/n | C-H···O hydrogen bonds, π–π stacking | researchgate.net |
| 1-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone | Monoclinic | P2₁/c | C-H···O interactions | nih.gov |
Time-Resolved Spectroscopic Studies of Reaction Dynamics
Time-resolved spectroscopy probes chemical events on extremely short timescales, from nanoseconds down to femtoseconds (10⁻¹⁵ s). These techniques, such as pump-probe spectroscopy, use an ultrashort laser pulse (the pump) to initiate a photochemical or photophysical process and a second, delayed pulse (the probe) to monitor the system as it evolves.
While no specific time-resolved studies on this compound have been reported, this methodology holds great potential for investigating the dynamics of its derivatives. For example, if the molecule were incorporated into a larger system, such as a photosensitizer for a solar cell or a photoredox catalyst, time-resolved techniques could track fundamental processes like electron transfer or energy transfer. fu-berlin.de By monitoring the rise and decay of transient absorption or emission signals, researchers could measure the rates of these critical steps, providing information essential for designing more efficient materials. For instance, in a photocatalytic cycle, identifying the lifetime of an excited state or the rate of formation of a radical intermediate would offer a detailed mechanistic picture that is inaccessible with slower techniques.
Computational and Theoretical Studies of 4 Prop 2 Yn 1 Yloxy Phenyl Methanol
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the molecular properties of [4-(prop-2-yn-1-yloxy)phenyl]methanol. These methods provide a deep understanding of the electron distribution and the energetic landscape of chemical reactions.
Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations can elucidate the mechanisms of its characteristic reactions. The molecule possesses two primary reactive sites: the terminal alkyne of the propargyl group and the hydroxyl group of the benzyl (B1604629) alcohol moiety.
DFT studies would typically be employed to model reaction pathways such as:
Click Chemistry: The terminal alkyne is highly susceptible to copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions. DFT calculations can map the potential energy surface of these reactions, identifying the transition state structures and calculating the activation energies, thus predicting the reaction kinetics.
Oxidation and Reduction: The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or the entire benzyl alcohol moiety could undergo other transformations. DFT can model these processes with various reagents, helping to predict product selectivity and reaction efficiency.
Ether Linkage Stability: The stability of the propargyl ether bond under different chemical conditions can be assessed by calculating bond dissociation energies and modeling potential cleavage pathways.
These theoretical investigations provide insights that are invaluable for designing synthetic routes and predicting the chemical behavior of the molecule.
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis
Molecular Electrostatic Potential (MEP): The MEP is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other chemical species. An MEP map of this compound would reveal the electrophilic and nucleophilic sites.
Negative Potential Regions (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. For this molecule, such regions would be concentrated around the oxygen atoms of the ether and hydroxyl groups, as well as the π-system of the benzene (B151609) ring and the triple bond.
Positive Potential Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The hydrogen atom of the hydroxyl group and the terminal alkyne hydrogen would exhibit a positive electrostatic potential.
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.
HOMO: Represents the ability to donate an electron. The HOMO of this compound would likely be distributed over the electron-rich phenyl ring and the oxygen atoms.
LUMO: Represents the ability to accept an electron. The LUMO is expected to be located over the aromatic ring and the propargyl group. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
| Parameter | Description | Predicted Location/Value |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relatively high (electron-donating) |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relatively low (electron-accepting) |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Moderate (indicating moderate reactivity) |
| HOMO Distribution | Regions of high electron density | Phenyl ring, ether oxygen, hydroxyl oxygen |
| LUMO Distribution | Regions susceptible to electron acceptance | Phenyl ring, propargyl C≡C bond |
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility. For this compound, MD simulations can explore the rotational freedom around the single bonds, particularly the C-O bonds of the ether linkage and the C-C bond connecting the hydroxymethyl group to the phenyl ring.
Key findings from such simulations would include:
Preferred Conformations: Identification of the lowest energy conformations of the molecule in different environments (e.g., in vacuum or in a solvent).
Rotational Barriers: Calculation of the energy barriers for rotation around key dihedral angles. This information is crucial for understanding the molecule's shape and how it might interact with other molecules, such as in a biological receptor site or within a polymer matrix.
Solvent Effects: MD simulations can explicitly model solvent molecules, revealing how interactions with the solvent influence the conformational preferences of the solute molecule.
Prediction of Spectroscopic Signatures
Computational methods can accurately predict various spectroscopic properties of molecules, which is essential for their characterization.
NMR Chemical Shifts: Quantum chemical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the 1H and 13C NMR chemical shifts. These predictions, when compared with experimental data, can confirm the molecular structure.
Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can be simulated by calculating its vibrational frequencies. This allows for the assignment of specific spectral bands to the vibrational modes of the molecule, such as the characteristic C≡C-H stretching of the terminal alkyne, the O-H stretching of the alcohol, and the C-O-C stretching of the ether.
UV-Vis Absorption: Time-dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra. For this molecule, the calculations would predict the wavelengths of maximum absorption (λmax) corresponding to the π→π* transitions within the benzene ring.
| Spectroscopy | Predicted Parameter | Expected Characteristic Signature |
|---|---|---|
| 1H NMR | Chemical Shift (ppm) | Signals for aromatic, methylene (B1212753) (ether and alcohol), hydroxyl, and acetylenic protons. |
| 13C NMR | Chemical Shift (ppm) | Signals for aromatic, methylene, and alkyne carbons. |
| IR | Vibrational Frequency (cm-1) | ~3300 (C≡C-H stretch), ~3400 (O-H stretch), ~2100 (C≡C stretch), ~1250 (Ar-O-C stretch). |
| UV-Vis | λmax (nm) | Absorptions in the UV region corresponding to aromatic π→π* transitions. |
Structure-Reactivity Relationship (SRR) Prediction through Computational Modeling
By combining the insights from electronic structure calculations, FMO analysis, and MEP maps, computational modeling can establish Structure-Reactivity Relationships (SRRs). These relationships are predictive models that correlate specific structural or electronic features with the chemical reactivity of the molecule.
For this compound, SRR models could be developed to:
Predict Reactivity in Analogs: By systematically modifying the structure (e.g., adding substituents to the benzene ring) and calculating the resulting changes in electronic properties (like the HOMO-LUMO gap or MEP), one can predict how these modifications will affect the molecule's reactivity in key reactions like cycloadditions or oxidations.
Guide Material Design: In the context of polymer chemistry, computational models can predict how the reactivity of the propargyl and hydroxyl groups will influence polymerization processes and the properties of the resulting material.
Inform Drug Discovery: If this molecule is used as a scaffold in medicinal chemistry, SRR models can help in designing derivatives with optimized reactivity towards a biological target, for example, by fine-tuning its ability to form covalent bonds or specific non-covalent interactions.
Derivatives and Analogues of 4 Prop 2 Yn 1 Yloxy Phenyl Methanol: Synthesis and Scope
Structural Modifications at the Alkyne Moiety and Their Synthetic Implications
The terminal alkyne group is a key reactive center of [4-(prop-2-yn-1-yloxy)phenyl]methanol, offering numerous possibilities for structural elaboration. The most prominent of these is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.org This reaction allows for the efficient and regioselective formation of stable 1,4-disubstituted 1,2,3-triazole rings by reacting the alkyne with various organic azides. organic-chemistry.orgchemie-brunschwig.ch This methodology is widely exploited for linking the core molecule to other chemical entities, creating complex architectures for applications such as drug discovery and the synthesis of chemical probes. nih.gov
Beyond cycloadditions, the terminal alkyne can undergo Sonogashira cross-coupling reactions. This palladium-catalyzed reaction forms a carbon-carbon bond between the terminal alkyne and aryl or vinyl halides, providing a powerful method for constructing more complex aromatic and conjugated systems. researchgate.netwikipedia.org Modifications can also involve reactions that transform the alkyne itself. For instance, catalytic hydrogenation can reduce the triple bond. Depending on the catalyst and conditions used, this can yield either the corresponding alkene, (4-(allyloxy)phenyl)methanol, or the fully saturated alkane, (4-propoxyphenyl)methanol.
Furthermore, the terminal hydrogen of the alkyne is weakly acidic and can be removed by a strong base, such as sodium amide, to form a sodium acetylide. msu.edu This acetylide anion is a potent nucleophile that can react with alkyl halides in an SN2 reaction to install an alkyl group at the terminus of the alkyne, extending the carbon chain. msu.edu
Derivatization of the Benzyl (B1604629) Alcohol Functionality and Resulting Chemical Properties
The primary benzyl alcohol group (–CH₂OH) is another site for versatile derivatization, significantly altering the compound's polarity, reactivity, and potential for further linkages.
Oxidation : The benzyl alcohol can be oxidized to form the corresponding aldehyde, [4-(prop-2-yn-1-yloxy)benzaldehyde], or further to the carboxylic acid, [4-(prop-2-yn-1-yloxy)benzoic acid]. Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be employed for this transformation. The resulting aldehyde and carboxylic acid functionalities are valuable handles for subsequent reactions, such as reductive amination or amide bond formation, respectively.
Esterification : The hydroxyl group readily reacts with carboxylic acids or their derivatives (e.g., acyl chlorides) under appropriate conditions to form esters. This Fischer-Speier esterification process introduces an ester linkage, which can be used to attach various functional groups, thereby modifying the molecule's steric and electronic properties. For example, reaction with acrylic acid would yield [4-(hydroxymethyl)phenyl] prop-2-enoate.
Etherification : Through reactions like the Williamson ether synthesis, the alcohol can be converted into an ether. This typically involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. masterorganicchemistry.com This modification replaces the polar hydroxyl group with a less polar ether linkage, affecting solubility and hydrogen bonding capabilities.
Substitution : The hydroxyl group can be substituted with other functional groups. For instance, it can be converted into a good leaving group (like a tosylate) and then displaced by a nucleophile to introduce functionalities such as amines or halides.
Substituent Effects on the Phenyl Ring and Their Influence on Reactivity and Selectivity
Introducing substituents onto the phenyl ring provides a powerful means to modulate the electronic properties of the entire molecule, thereby influencing the reactivity of both the alkyne and benzyl alcohol functionalities. The nature and position of these substituents can have profound effects.
Electron-donating groups (EDGs), such as methoxy (B1213986) (–OCH₃) or alkyl groups, increase the electron density of the aromatic ring. This can enhance the rate of electrophilic aromatic substitution reactions, should they be desired. Conversely, electron-withdrawing groups (EWGs), like nitro (–NO₂) or cyano (–CN), decrease the electron density of the ring.
The presence of these substituents can also electronically influence the distal functional groups. For instance, an EDG ortho or para to the propargyloxy group can increase the nucleophilicity of the ether oxygen, while an EWG would decrease it. Similarly, the acidity of the benzyl alcohol proton can be affected by substituents on the ring.
An example of a substituted analogue is [4-methoxy-3-(prop-2-yn-1-yloxy)phenyl]methanol. chemicalbook.com The synthesis of such compounds often starts from an already substituted phenol (B47542), for example, reacting vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol) with propargyl bromide. nih.gov Another synthesized derivative is 3-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde, which incorporates both a ring substituent and a modification to the benzyl alcohol group. researchgate.net The electronic effects of these substituents can be critical in multi-step syntheses, dictating the selectivity and yield of subsequent transformations.
Synthesis and Reactivity of Poly-Functionalized Analogues
The true synthetic utility of this compound is realized in the creation of poly-functionalized analogues, where modifications are made at multiple sites on the parent molecule. These complex derivatives are often designed as specialized chemical tools, such as trifunctional linkers or probes for chemical biology.
A prominent example is (4-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone. sigmaaldrich.com This molecule is a trifunctional building block that incorporates three key features:
A terminal alkyne for "click" chemistry reactions.
A benzophenone (B1666685) moiety, which is photoreactive and can be used for UV light-induced covalent cross-linking to biological targets. sigmaaldrich.comnih.gov
A phenolic hydroxyl group that serves as a synthetic handle for attachment to a ligand or other molecule of interest. sigmaaldrich.com
The synthesis of such molecules requires a multi-step approach, carefully orchestrating the modification of each functional group. For instance, the synthesis could involve the oxidation of the benzyl alcohol of this compound to a carboxylic acid, followed by a Friedel-Crafts acylation with phenol to form the benzophenone core.
These poly-functionalized analogues are designed for specific, sophisticated applications. The combination of a reactive handle (alkyne), a conjugation point (hydroxyl or carboxyl group), and a functional unit (e.g., a photoreactive group) within a single molecule allows for complex experimental designs, such as identifying protein-ligand interactions through photoaffinity labeling followed by fluorescent tagging via click chemistry. sigmaaldrich.com
Future Research Horizons for this compound: A Perspective
The chemical compound this compound, with its distinct propargyl ether and benzyl alcohol functionalities, presents a versatile scaffold for a multitude of chemical transformations. As research in chemical synthesis and materials science continues to advance, the potential applications and research avenues for this molecule are expanding. This article explores the future directions and perspectives in the research of this compound, focusing on its integration with cutting-edge technologies and methodologies.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for [4-(prop-2-yn-1-yloxy)phenyl]methanol, and how can reaction progress be monitored?
- Methodology :
- Allylation of phenolic precursors : React 4-hydroxybenzyl alcohol with propargyl bromide under basic conditions (e.g., K₂CO₃ in acetone) to introduce the prop-2-yn-1-yloxy group. Monitor completion via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) and purify using column chromatography (silica gel, gradient elution) .
- Alternative routes : Sulfonyl or thiol derivatives (e.g., prop-2-yne sulfonation) may require inert atmospheres (N₂/Ar) and low temperatures (-10°C to 0°C) to control exothermic reactions .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Spectroscopy :
- ¹H NMR : Peaks at δ 2.5–3.0 ppm (protons on alkyne), δ 4.6 ppm (CH₂OH), and aromatic protons (δ 6.8–7.4 ppm) .
- IR : O-H stretch (~3400 cm⁻¹), C≡C stretch (~2100 cm⁻¹) .
Advanced Research Questions
Q. How can the reactivity of the prop-2-yn-1-yloxy group in nucleophilic substitutions or cross-coupling reactions be systematically studied?
- Experimental Design :
- Sonogashira Coupling : React with aryl halides (Pd/Cu catalysis) to extend conjugation. Optimize solvent (THF/DMF) and base (Et₃N) .
- Sulfonation : Treat with SO₃·Py complex to introduce sulfonyl groups; track kinetics via ¹H NMR .
Q. What role does this compound play in medicinal chemistry, particularly in prodrug design?
- Applications :
- Prodrug activation : The alkyne group enables "click chemistry" for targeted drug delivery (e.g., azide-alkyne cycloaddition) .
- Structure-activity relationships (SAR) : Compare with analogs (e.g., 4-allyl or sulfonyl derivatives) to assess bioavailability and toxicity .
- Validation : Use in vitro assays (e.g., enzyme inhibition) and molecular docking (AutoDock) to predict binding affinities .
Q. How can computational chemistry resolve contradictions in experimental data (e.g., conflicting crystallographic vs. spectroscopic results)?
- Approach :
- Conformational analysis : Use ORTEP-III or Mercury to model anisotropic displacement ellipsoids and compare with NMR-derived geometries .
- Energy minimization : Refine crystal structures with SHELXL to resolve discrepancies in bond lengths/angles .
Q. What strategies address synthetic challenges like low yields in multi-step reactions involving this compound?
- Optimization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
